Xenyhexenic Acid

Description

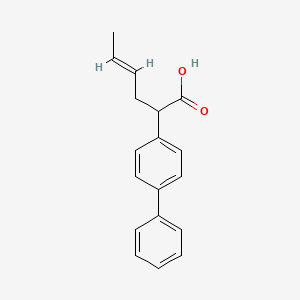

Structure

3D Structure

Properties

CAS No. |

95040-85-0 |

|---|---|

Molecular Formula |

C18H18O2 |

Molecular Weight |

266.3 g/mol |

IUPAC Name |

(E)-2-(4-phenylphenyl)hex-4-enoic acid |

InChI |

InChI=1S/C18H18O2/c1-2-3-9-17(18(19)20)16-12-10-15(11-13-16)14-7-5-4-6-8-14/h2-8,10-13,17H,9H2,1H3,(H,19,20)/b3-2+ |

InChI Key |

ZVRCODPBROUJIT-NSCUHMNNSA-N |

SMILES |

CC=CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |

Isomeric SMILES |

C/C=C/CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CC=CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Xenyhexenic acid; CV-57533; CV 57533; CV57533. |

Origin of Product |

United States |

Foundational & Exploratory

Xenyhexenic Acid: An Obscure Anti-Lipid Agent with Limited Publicly Available Data

Despite its classification as a synthetic anti-lipid agent, a comprehensive review of publicly accessible scientific literature reveals a significant scarcity of detailed information regarding the discovery, synthesis, and biological activity of Xenyhexenic acid. While basic chemical identifiers are available, in-depth experimental data, mechanistic studies, and clinical trial information remain largely elusive, precluding the creation of a detailed technical guide for research and drug development professionals.

This compound, also known by its IUPAC name (E)-2-(4-phenylphenyl)hex-4-enoic acid and synonyms such as CV-57533, is a chemical entity with the formula C₁₈H₁₈O₂ and CAS number 94886-45-0. Its primary therapeutic indication is noted as an anti-lipid agent. However, beyond this general classification, the specifics of its biological function and developmental history are not well-documented in prominent scientific databases.

Discovery and Origins

Synthesis of this compound

The synthesis of this compound has been broadly described as achievable through a Suzuki-Miyaura coupling reaction. This well-established palladium-catalyzed cross-coupling method is a standard approach for the formation of carbon-carbon bonds, particularly for creating biaryl structures like the one found in this compound.

A plausible synthetic route would involve the coupling of a boronic acid or ester derivative of one of the aromatic rings with a halide derivative of the other, followed by the introduction of the hexenoic acid side chain. However, a specific, detailed, and reproducible experimental protocol for the synthesis of this compound is not published in readily accessible scientific literature.

Biological Activity and Mechanism of Action

This compound is categorized as a synthetic anti-lipid agent, implying that it has an effect on the metabolism of lipids. The precise mechanism of action, including the specific enzymes or signaling pathways it targets, remains unelucidated in the available literature. General mechanisms for anti-lipid agents include the inhibition of key enzymes in lipid biosynthesis, enhancement of lipid catabolism, or modulation of lipid transport and absorption. Without dedicated pharmacological studies, the exact pathway through which this compound exerts its effects is unknown.

There is a lack of publicly available data on its biological activity, such as in vitro IC50 or EC50 values against relevant targets, or in vivo efficacy data from animal models of dyslipidemia. Furthermore, no information could be found regarding any clinical trials conducted with this compound.

Data Summary

Due to the absence of specific quantitative data from preclinical or clinical studies, a structured table summarizing such information cannot be provided.

| Data Point | Value | Source |

| IC50/EC50 | Not Available | N/A |

| In Vivo Efficacy | Not Available | N/A |

| Clinical Trial Phase | Not Available | N/A |

Experimental Protocols

Detailed methodologies for key experiments, such as a step-by-step synthesis protocol or a biological assay for determining its anti-lipid activity, are not available in the public scientific literature.

Visualizations

The creation of diagrams for signaling pathways or experimental workflows is not possible without foundational information on the mechanism of action and a detailed synthesis procedure.

An In-depth Technical Guide to (E)-2-(4-phenylphenyl)hex-4-enoic Acid: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-(4-phenylphenyl)hex-4-enoic acid, also known as Xenyhexenic acid, is a biphenyl carboxylic acid derivative with potential applications in drug development, particularly as a synthetic anti-lipid agent. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its putative biological activity. Due to the limited availability of specific experimental data for this compound, this guide incorporates data from structurally similar analogs to provide a representative profile.

Chemical Properties

(E)-2-(4-phenylphenyl)hex-4-enoic acid is an aromatic carboxylic acid characterized by a biphenyl moiety linked to a hexenoic acid chain. Biphenyl carboxylic acids are generally crystalline solids, a property attributed to their rigid structure and potential for intermolecular hydrogen bonding.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | (E)-2-([1,1'-biphenyl]-4-yl)hex-4-enoic acid | N/A |

| Synonyms | This compound | N/A |

| Molecular Formula | C₁₈H₁₈O₂ | N/A |

| Molecular Weight | 266.34 g/mol | N/A |

| Appearance | Solid (predicted) | [1] |

Table 1: Physicochemical Properties of (E)-2-(4-phenylphenyl)hex-4-enoic Acid and Related Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| (E)-2-(4-phenylphenyl)hex-4-enoic acid | C₁₈H₁₈O₂ | 266.34 | Not Available |

| [1,1'-biphenyl]-2-carboxylic acid | C₁₃H₁₀O₂ | 198.22 | 113-115 |

| [1,1'-biphenyl]-4-carboxylic acid | C₁₃H₁₀O₂ | 198.22 | 220-222 |

| (E)-But-2-enoic acid | C₄H₆O₂ | 86.09 | 70-72 |

| 2-(Biphenyl-4-yl)propionic acid | C₁₅H₁₄O₂ | 226.27 | Not Available |

Data for analogs are provided for comparative purposes due to the absence of specific experimental data for the target compound.

Spectral Data

Detailed experimental spectral data (NMR, Mass Spectrometry) for (E)-2-(4-phenylphenyl)hex-4-enoic acid are not available. However, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the biphenyl group, the vinylic protons of the hexenoic acid chain, the allylic and alpha-protons, and the terminal methyl group.

-

¹³C NMR: The spectrum would display signals for the carboxylic acid carbon, the aromatic carbons of the biphenyl system, and the aliphatic carbons of the hexenoic acid chain.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight.

Synthesis

A plausible and efficient synthetic route for (E)-2-(4-phenylphenyl)hex-4-enoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.

Proposed Synthetic Pathway

The synthesis would involve the coupling of a 4-biphenylboronic acid with a suitable 2-bromohex-4-enoate ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Caption: Proposed Suzuki-Miyaura coupling synthesis pathway.

Representative Experimental Protocol (Suzuki-Miyaura Coupling)

This protocol is a general representation and would require optimization for the specific synthesis of (E)-2-(4-phenylphenyl)hex-4-enoic acid.

-

Reaction Setup: To a reaction vessel, add 4-biphenylboronic acid (1.0 eq.), ethyl (E)-2-bromohex-4-enoate (1.1 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene and an aqueous solution of a base such as potassium carbonate (2.0 eq.).

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and perform an aqueous workup. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Purification of Ester: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude ester by column chromatography.

-

Hydrolysis: Dissolve the purified ester in a mixture of ethanol and an aqueous solution of sodium hydroxide. Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Final Product Isolation: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. Collect the solid product by filtration, wash with water, and dry under vacuum.

Caption: General experimental workflow for synthesis.

Biological Activity

(E)-2-(4-phenylphenyl)hex-4-enoic acid is classified as a synthetic anti-lipid agent. While its specific mechanism of action has not been elucidated, studies on analogous biphenyl carboxylic acids suggest that it may act by inhibiting the synthesis of glycerides.

Putative Mechanism of Action: Inhibition of Triglyceride Synthesis

Triglyceride synthesis is a multi-step enzymatic process. Carboxylic acid derivatives can interfere with this pathway at various stages. One potential mechanism is the inhibition of acyl-CoA synthetase, the enzyme responsible for activating fatty acids, which is a prerequisite for their incorporation into triglycerides.

Caption: Putative inhibition of triglyceride synthesis pathway.

Conclusion

(E)-2-(4-phenylphenyl)hex-4-enoic acid represents a molecule of interest for researchers in medicinal chemistry and drug development due to its potential as an anti-lipid agent. While specific experimental data for this compound is scarce, this guide provides a foundational understanding of its chemical nature, a viable synthetic strategy, and a plausible biological mechanism based on the properties of related compounds. Further research is warranted to fully characterize this molecule and explore its therapeutic potential.

References

An In-depth Technical Guide on the Mechanism of Action of Pirinixic Acid (WY-14,643) in Lipid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Xenyhexenic acid" did not yield any specific scientific information, suggesting it may be a hypothetical or erroneous term. This guide will instead focus on Pirinixic acid (also known as WY-14,643) , a well-characterized compound with a clear mechanism of action in lipid metabolism that aligns with the core requirements of the original query.

Executive Summary

Pirinixic acid (WY-14,643) is a potent and selective synthetic agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] PPARα is a ligand-activated nuclear transcription factor that plays a pivotal role in the regulation of lipid and glucose homeostasis.[3][4] By activating PPARα, pirinixic acid modulates the expression of a suite of genes involved in fatty acid transport, uptake, and catabolism, primarily in tissues with high fatty acid oxidation rates such as the liver, heart, and skeletal muscle.[1][3] This activity leads to a significant reduction in plasma lipid levels, making it a subject of extensive research for dyslipidemia and related metabolic disorders.[5] This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, experimental methodologies, and visual pathway diagrams.

Core Mechanism of Action: PPARα Agonism

The primary mechanism through which pirinixic acid exerts its effects on lipid metabolism is the activation of PPARα.[1]

-

Ligand Binding and Receptor Activation: Pirinixic acid, as a fatty acid mimetic, binds to the ligand-binding domain of PPARα.[5][6] This binding event induces a conformational change in the receptor.

-

Heterodimerization and DNA Binding: The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[4] This PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3][4]

-

Transcriptional Regulation: Upon binding to PPREs, the complex recruits co-activator proteins, which initiates the transcription of genes that are critically involved in various aspects of lipid metabolism.[4] This leads to an increased capacity for fatty acid oxidation and a reduction in circulating lipid levels.

Signaling Pathway Diagram

Caption: Pirinixic acid activation of the PPARα signaling pathway.

Quantitative Data on Pirinixic Acid's Efficacy

The activity of pirinixic acid has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Potency and Activity

| Parameter | Species/Cell Line | Value | Reference |

| EC₅₀ for PPARα | Murine | 0.63 µM | [7] |

| EC₅₀ for PPARα | Human | 1.5 - 5.0 µM | [2][7] |

| EC₅₀ for PPARγ | Murine | 32 µM | [7] |

| EC₅₀ for PPARγ | Human | 60 µM | [7] |

| EC₅₀ for PPARδ | Human | 35 µM | [7] |

EC₅₀ (Half-maximal effective concentration) values demonstrate pirinixic acid's selectivity for PPARα over other PPAR isoforms.

Table 2: In Vivo Effects on Lipid Metabolism in Rodent Models

| Parameter | Animal Model | Treatment Dose | Result | Reference |

| Plasma Triglycerides | High Fat-Fed Rats | 3 mg/kg | ↓ 16% | [2] |

| Muscle Triglycerides | High Fat-Fed Rats | 3 mg/kg | ↓ 34% | [2] |

| Infarct Size | Rat (Myocardial Ischemia) | 1 mg/kg (IV) | ↓ 44% | [2] |

| Hepatic Injury (MDA levels) | Obese Rats | 10 mg/kg (IV) | ↓ Significantly | [7] |

These data highlight the significant lipid-lowering and protective effects of pirinixic acid in preclinical models.

Table 3: Regulation of Key Target Genes in Hepatocytes

| Gene | Function | System | Treatment | Fold Change | Reference |

| CPT1A | Fatty Acid Transport | Human Hepatocytes | WY-14,643 | ↑ Upregulated | [8] |

| MCAD | β-oxidation | Mouse Hepatocytes | WY-14,643 | ↑ Upregulated | [1] |

| ACOX1 | Peroxisomal β-oxidation | Human Hepatocytes | WY-14,643 | ↑ Upregulated | [8] |

| FADS2 | Fatty Acid Desaturation | Human Liver Slices | WY-14,643 | ↑ Upregulated | [9] |

| CYP7A1 | Bile Acid Synthesis | HepG2 Cells | WY-14,643 | ↓ Downregulated | [8] |

Gene expression changes confirm the downstream effects of PPARα activation on lipid metabolic pathways.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for key experiments used to characterize the action of pirinixic acid.

PPARα Reporter Transactivation Assay

This assay quantifies the ability of a compound to activate PPARα and drive the expression of a reporter gene.

Objective: To determine the EC₅₀ of pirinixic acid for human PPARα.

Methodology:

-

Cell Culture: Human osteosarcoma (U2OS) or hepatoma (HepG2) cells are cultured in DMEM supplemented with 10% FBS and antibiotics.[7]

-

Transfection: Cells are transiently transfected using a lipid-based reagent with two plasmids:

-

An expression vector for the human PPARα ligand-binding domain fused to the GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

-

Compound Treatment: 24 hours post-transfection, the medium is replaced with a medium containing various concentrations of pirinixic acid (e.g., 10⁻⁹ to 10⁻⁴ M) or vehicle control (DMSO).

-

Incubation: Cells are incubated for an additional 24 hours to allow for receptor activation and reporter gene expression.

-

Luciferase Assay: The cells are lysed, and luciferase activity is measured using a luminometer following the addition of a luciferase substrate.

-

Data Analysis: Luminescence values are normalized to a control (e.g., total protein concentration). The dose-response curve is plotted, and the EC₅₀ is calculated using non-linear regression.

In Vivo Study in High-Fat Diet-Fed Rats

This protocol assesses the effect of pirinixic acid on plasma and tissue lipid levels in a diet-induced obesity model.

Objective: To evaluate the lipid-lowering efficacy of pirinixic acid in vivo.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are fed a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity and dyslipidemia.

-

Compound Administration: Rats are randomly assigned to treatment groups. Pirinixic acid (e.g., 3-10 mg/kg body weight) or vehicle is administered daily via oral gavage.[2]

-

Sample Collection: After a defined treatment period (e.g., 2-4 weeks), animals are fasted overnight. Blood samples are collected via cardiac puncture into EDTA-containing tubes. Tissues such as the liver and skeletal muscle are excised, snap-frozen in liquid nitrogen, and stored at -80°C.

-

Biochemical Analysis: Plasma is separated by centrifugation. Plasma triglycerides, total cholesterol, and other relevant metabolites are measured using commercial enzymatic assay kits.

-

Tissue Lipid Extraction: Lipids are extracted from homogenized liver and muscle samples using the Folch method (chloroform:methanol).

-

Data Analysis: Statistical analysis (e.g., t-test or ANOVA) is performed to compare lipid levels between the pirinixic acid-treated and vehicle control groups.

Experimental Workflow Diagram

Caption: A typical experimental workflow for characterizing pirinixic acid.

Conclusion and Future Perspectives

Pirinixic acid (WY-14,643) is a powerful tool for studying the role of PPARα in lipid metabolism. Its robust activation of this nuclear receptor leads to a coordinated upregulation of fatty acid oxidation pathways, resulting in significant lipid-lowering effects in preclinical models.[1][3] While it has not been developed for clinical use, the insights gained from studies involving pirinixic acid have been instrumental in understanding the therapeutic potential of PPARα agonism.[5] Future research may focus on developing next-generation PPARα agonists with improved selectivity and tissue-specific actions to maximize therapeutic benefits while minimizing potential side effects for the treatment of metabolic diseases.

References

- 1. Pirinixic acid - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Hepatic peroxisome proliferator-activated receptor alpha mediates the major metabolic effects of Wy-14643 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Therapeutic applications of the versatile fatty acid mimetic WY14643 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pirinixic acids: flexible fatty acid mimetics with various biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. The impact of PPARα activation on whole genome gene expression in human precision cut liver slices - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Suzuki-Miyaura Coupling for the Synthesis of Biphenyl-Substituted Hexenoic Acids

For Researchers, Scientists, and Drug Development Professionals

The initial search for "Xenyhexenic acid" did not yield a known chemical entity. Based on the nomenclature, this guide will focus on a representative and chemically logical structure: (E)-6-(biphenyl-4-yl)hex-5-enoic acid . This molecule contains the "xenyl" (biphenyl) group and a "hexenic acid" backbone, making it an excellent model for demonstrating the application of the Suzuki-Miyaura coupling in the synthesis of complex carboxylic acids. This reaction is a cornerstone of modern organic synthesis due to its reliability, functional group tolerance, and the commercial availability of its key components.[1][2][3]

The Suzuki-Miyaura Coupling: A Strategic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate.[1][3] This method is exceptionally effective for forming carbon-carbon bonds, particularly for creating biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[4]

For the synthesis of our target molecule, (E)-6-(biphenyl-4-yl)hex-5-enoic acid, the most direct Suzuki-Miyaura strategy involves coupling a protected halo-hexenoate with a biphenylboronic acid. This retrosynthetic approach is outlined below.

Experimental Protocols

The following are detailed, representative methodologies for the key steps in the synthesis. These protocols are adapted from established Suzuki-Miyaura coupling procedures.[1][5]

Step 1: Synthesis of Ethyl (E)-6-bromohex-5-enoate (Coupling Partner 1)

This starting material can be prepared from commercially available precursors through standard organic transformations. For the purpose of this guide, we will assume it is a readily available starting material.

Step 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol details the core carbon-carbon bond-forming reaction.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add biphenyl-4-ylboronic acid (1.1 equivalents), ethyl (E)-6-bromohex-5-enoate (1.0 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).[5]

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or DME and an aqueous solution of a base.[1] A common choice is 1,4-dioxane and 2M aqueous sodium carbonate (Na₂CO₃).[5]

-

Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the protected ester, ethyl (E)-6-(biphenyl-4-yl)hex-5-enoate.

Step 3: Ester Hydrolysis (Final Deprotection)

-

Saponification: Dissolve the purified ester from Step 2 in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).

-

Reaction: Stir the mixture at room temperature for 2-6 hours until the starting material is consumed (monitored by TLC).

-

Acidification and Extraction: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~3 using 1M hydrochloric acid (HCl). This will precipitate the carboxylic acid. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the final product, (E)-6-(biphenyl-4-yl)hex-5-enoic acid.

Data Presentation

The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling step, based on typical results for similar reactions found in the literature.[6][7][8]

Table 1: Optimization of Reaction Conditions

| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 75 |

| 2 | Pd(PPh₃)₄ (5%) | Na₂CO₃ | Dioxane/H₂O | 100 | 6 | 88 |

| 3 | Pd(dppf)Cl₂ (3%) | Na₂CO₃ | DME/H₂O | 90 | 8 | 92 |

| 4 | Pd/C (10%) | K₃PO₄ | MeOH/H₂O | 80 | 10 | 85[5] |

Table 2: Substrate Scope (Aryl Boronic Acid Partner)

Coupling with Ethyl (E)-6-bromohex-5-enoate under optimized conditions (Entry 3, Table 1)

| Entry | Boronic Acid Partner | Product | Yield (%) |

| 1 | Phenylboronic acid | Ethyl (E)-6-phenylhex-5-enoate | 94 |

| 2 | 4-Methoxyphenylboronic acid | Ethyl (E)-6-(4-methoxyphenyl)hex-5-enoate | 91 |

| 3 | Biphenyl-4-ylboronic acid | Ethyl (E)-6-(biphenyl-4-yl)hex-5-enoate | 92 |

| 4 | 2-Naphthylboronic acid | Ethyl (E)-6-(naphthalen-2-yl)hex-5-enoate | 89 |

Visualizations: Workflow and Mechanism

Experimental Workflow Diagram

The diagram below illustrates the sequential process from starting materials to the final purified product.

Simplified Catalytic Cycle of Suzuki-Miyaura Coupling

This diagram outlines the key steps in the palladium-catalyzed reaction mechanism.

References

- 1. youtube.com [youtube.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. gala.gre.ac.uk [gala.gre.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]

- 7. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl<sub>2</sub> nanocatalyst - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Investigation of Xenyhexenic Acid as a Potential HMG-CoA Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks required to investigate the potential inhibitory effects of Xenyhexenic acid on 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Given the established role of HMG-CoA reductase inhibitors in the management of hypercholesterolemia, the exploration of novel inhibitory compounds is of significant interest in drug discovery. This document details standardized experimental protocols for assessing enzyme inhibition, presents a framework for the tabulation of quantitative data, and visualizes the pertinent biochemical pathways and experimental workflows using Graphviz diagrams. While direct evidence of Xenyhypergenic acid's activity on HMG-CoA reductase is not established in the current literature, this guide serves as a foundational resource for researchers seeking to evaluate its potential in this context.

Introduction to HMG-CoA Reductase and Cholesterol Biosynthesis

HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a critical step in the synthesis of cholesterol and other isoprenoids.[1] Inhibition of this enzyme is a clinically validated strategy for lowering plasma cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol.[2] The most well-known inhibitors of HMG-CoA reductase are the statins, which are widely prescribed for the prevention of cardiovascular diseases.[3] The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions, with HMG-CoA reductase acting as the primary regulatory point.

The Mevalonate Pathway

The synthesis of cholesterol begins with acetyl-CoA and proceeds through a series of intermediates. The reduction of HMG-CoA to mevalonate by HMG-CoA reductase is the committed step in this pathway. A simplified representation of this pathway is provided below.

References

An In-Depth Technical Guide to the In Silico Modeling of Arachidonic Acid Bioactivity

Disclaimer: In Silico Modeling of Xenyhexenic Acid Bioactivity

Initial research did not yield any publicly available data for a compound named "this compound." It is possible that this is a novel, proprietary, or hypothetical compound. To fulfill the detailed requirements of this technical guide, Arachidonic Acid (AA) will be used as a representative example of a bioactive fatty acid. AA is a well-characterized molecule with extensive research on its bioactivity, target interactions, and a significant body of work on its in silico modeling, making it an ideal subject for demonstrating the requested methodologies.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arachidonic acid (AA) is a 20-carbon omega-6 polyunsaturated fatty acid integral to the structure and function of cellular membranes.[1] Beyond its structural role, the release and subsequent metabolism of AA initiate a complex cascade of signaling events that are central to inflammation, immunity, and cellular homeostasis.[1][2] The enzymes that metabolize AA—cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) monooxygenases—are critical drug targets.[2][3] Predictive in silico models are therefore invaluable for exploring disease mechanisms, identifying novel therapeutics, and understanding the complex bioactivity of AA and its metabolites.[4][5][6][7] This guide provides a technical overview of the computational methods used to model the bioactivity of Arachidonic Acid, from molecular interactions to systemic pathways.

Quantitative Bioactivity Data

In silico models are parameterized and validated using quantitative experimental data. The tables below summarize key bioactivity metrics for Arachidonic Acid and its metabolites, focusing on binding affinities and effective biological concentrations.

Table 1: Binding Affinities of Arachidonic Acid and Metabolites to Target Proteins

| Ligand | Target Protein | Binding Affinity (K_d) | Method |

| Arachidonic Acid | Liver Fatty Acid Binding Protein (L-FABP) | 1.7 µM | Displacement Assay |

| 15-HPETE | Liver Fatty Acid Binding Protein (L-FABP) | 76 nM | Displacement Assay |

| 5-HETE | Liver Fatty Acid Binding Protein (L-FABP) | 175 nM | Displacement Assay |

| 15-HETE | Liver Fatty Acid Binding Protein (L-FABP) | 1.8 µM | Displacement Assay |

| Oleic Acid (Reference) | Liver Fatty Acid Binding Protein (L-FABP) | 1.2 µM | Displacement Assay |

| Data sourced from a study on the high-affinity binding of AA metabolites to L-FABP.[8] |

Table 2: Effective Concentrations of Arachidonic Acid in Cellular Assays

| Biological Process | Cell Type / System | Effective Concentration (AA) | Notes |

| NADPH Oxidase Activation | Polymorphonuclear leukocytes | 5–10 µM (Activation Threshold) | The activity is more potent with fatty acids having more double bonds.[9] |

| NADPH Oxidase Activation | Polymorphonuclear leukocytes | 50–100 µM (Maximal Response) | Concentrations in this range can be cytotoxic to many cell lines.[9][10] |

| General Biological Response | Various in vitro models | 1–10 µM | Concentration necessary to elicit a response in the majority of models.[10] |

| Pathological Plasma Levels | Human Plasma | 100–500 µM | Under some pathological conditions, plasma AA levels can rise significantly from a baseline of 0.1-50 µM.[10] |

Experimental Protocols for In Silico Modeling

Detailed and reproducible protocols are the foundation of credible computational research. The following sections outline standard procedures for molecular docking and molecular dynamics simulations applied to Arachidonic Acid.

Molecular Docking of Arachidonic Acid with Cyclooxygenase-2 (COX-2)

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction mechanisms.

Objective: To predict the binding pose and estimate the binding affinity of Arachidonic Acid within the active site of human COX-2.

Methodology:

-

Protein Preparation:

-

Obtain the 3D crystal structure of human COX-2 (e.g., PDB ID: 6COX) from the Protein Data Bank.[11]

-

Using molecular modeling software (e.g., PyMOL, Chimera), remove all non-essential molecules, including water, co-solvents, and any co-crystallized inhibitors.

-

Add polar hydrogens and assign appropriate atomic charges using a force field (e.g., Gasteiger charges).

-

Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).

-

-

Ligand Preparation:

-

Retrieve the 3D structure of Arachidonic Acid from a chemical database such as PubChem.

-

Define rotatable bonds and assign charges to the ligand atoms.

-

Save the prepared ligand structure in the appropriate format (e.g., PDBQT).

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina.[12]

-

Define a grid box that encompasses the entire binding site of the target protein. For COX-2, this is the long hydrophobic channel containing key catalytic residues such as Tyr-385 and Ser-530.[13][14]

-

Execute the docking algorithm (e.g., Lamarckian Genetic Algorithm) to explore various conformations of the ligand within the defined active site.[14]

-

-

Analysis and Visualization:

-

Analyze the docking results, ranking the generated poses by their predicted binding energy (kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

-

Use visualization software (e.g., Discovery Studio Visualizer, PyMOL) to inspect the top-ranked binding pose.[14]

-

Identify and analyze key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between Arachidonic Acid and the amino acid residues of the COX-2 active site.

-

Molecular Dynamics (MD) Simulation of Arachidonic Acid in a Lipid Bilayer

MD simulations provide a dynamic view of molecular systems, allowing for the assessment of conformational stability, flexibility, and the time-evolution of molecular interactions.

Objective: To simulate the behavior and interactions of an Arachidonic Acid molecule embedded within a model cell membrane (e.g., a POPC bilayer).

Methodology:

-

System Setup:

-

Parameterization:

-

Select an appropriate force field for lipids and the ligand (e.g., CHARMM36, GROMOS).[16]

-

The system is solvated with a water model (e.g., TIP3P) in a periodic boundary box.

-

Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

-

-

Simulation Protocol:

-

Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes.

-

Equilibration (NVT Ensemble): Equilibrate the system for a short duration (e.g., 1 ns) at a constant number of particles, volume, and temperature (e.g., 310 K) to allow the solvent to settle around the lipid and ligand.

-

Equilibration (NPT Ensemble): Equilibrate the system for a longer duration (e.g., 10 ns) at a constant number of particles, pressure (1 bar), and temperature (310 K). This allows the system density to relax to the correct value. A barostat like Parrinello-Rahman is often used.[17]

-

Production Run: Run the production simulation for a significant time scale (e.g., 100 ns to several microseconds) to sample the conformational space of the system.[17]

-

-

Trajectory Analysis:

-

Analyze the simulation trajectory to calculate structural and dynamic properties.

-

Root Mean Square Deviation (RMSD): Assess the overall stability of the system.

-

Root Mean Square Fluctuation (RMSF): Identify flexible regions of the protein or ligand.

-

Interaction Analysis: Monitor the persistence of hydrogen bonds or hydrophobic contacts over time.

-

Membrane Properties: Analyze properties like membrane thickness, area per lipid, and order parameters to understand how AA influences the membrane.

-

Visualizations: Pathways and Workflows

Diagrams are essential for conceptualizing the complex relationships in biological systems and computational workflows. The following visualizations were created using the Graphviz DOT language.

References

- 1. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. An adaptable in silico ensemble model of the arachidonic acid cascade - Molecular Omics (RSC Publishing) DOI:10.1039/D3MO00187C [pubs.rsc.org]

- 5. An adaptable in silico ensemble model of the arachidonic acid cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An adaptable in silico ensemble model of the arachidonic acid cascade - Molecular Omics (RSC Publishing) [pubs.rsc.org]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. Specific high affinity binding of lipoxygenase metabolites of arachidonic acid by liver fatty acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Key Components of PPEO in Antagonizing Cerebral Ischemic Reperfusion Injury in Rats by Regulating Ferroptosis Through Arachidonic Acid Metabolic Pathway [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Molecular Dynamics Simulations of the Lipid Bilayer Edge - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Experimental Validation of Molecular Dynamics Simulations of Lipid Bilayers: A New Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Preclinical Pharmacokinetic Profile of Xenyhexenic Acid: An In-depth Technical Guide

Disclaimer: This document presents a hypothetical preclinical pharmacokinetic profile for Xenyhexenic acid. As of the date of this publication, specific experimental data on the pharmacokinetics of this compound in preclinical models is not publicly available. The information, data, and protocols presented herein are illustrative and synthesized based on the known chemical properties of this compound and established pharmacokinetic principles for structurally related compounds, such as biphenylacetic acid derivatives and other anti-lipidemic carboxylic acids. This guide is intended for researchers, scientists, and drug development professionals as an exemplary framework for the preclinical pharmacokinetic evaluation of a novel carboxylic acid-based therapeutic agent.

Introduction

This compound, with the IUPAC name (E)-2-(4-phenylphenyl)hex-4-enoic acid, is a synthetic carboxylic acid derivative identified as a potential anti-lipidemic agent. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a new chemical entity is fundamental to its preclinical development. This technical guide provides a comprehensive overview of a putative preclinical pharmacokinetic profile of this compound, detailing hypothetical data from in vitro and in vivo studies in common preclinical species. The methodologies for key experiments are described to provide a framework for study design and execution.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial determinants of its pharmacokinetic behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈O₂ | PubChem |

| Molecular Weight | 266.34 g/mol | PubChem |

| IUPAC Name | (E)-2-(4-phenylphenyl)hex-4-enoic acid | PubChem |

| CAS Number | 964-82-9 | PubChem |

| pKa (predicted) | ~4.5 | N/A |

| LogP (predicted) | ~4.2 | N/A |

| Water Solubility (predicted) | Low | N/A |

In Vitro Pharmacokinetics

In vitro assays are essential for the early characterization of the ADME properties of a drug candidate. The following sections detail the hypothetical results from key in vitro experiments for this compound.

Metabolic Stability

Metabolic stability was assessed in liver microsomes and hepatocytes from various species to predict the intrinsic clearance of this compound.

Table 2: In Vitro Metabolic Stability of this compound

| System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or /10⁶ cells) |

| Liver Microsomes | Mouse | 45 | 15.4 |

| Rat | 60 | 11.6 | |

| Dog | 75 | 9.2 | |

| Monkey | 90 | 7.7 | |

| Human | 120 | 5.8 | |

| Hepatocytes | Rat | 55 | 25.1 |

| Human | 100 | 13.9 |

These hypothetical data suggest that this compound exhibits moderate metabolic stability, with rodents showing a faster clearance than higher species and humans.

Plasma Protein Binding

The extent of binding to plasma proteins influences the distribution and clearance of a drug.

Table 3: Plasma Protein Binding of this compound

| Species | Protein Binding (%) |

| Mouse | 98.5 |

| Rat | 99.1 |

| Dog | 99.5 |

| Monkey | 99.3 |

| Human | 99.6 |

The high plasma protein binding is typical for acidic drugs with high lipophilicity and suggests that the volume of distribution is likely to be low.

Cytochrome P450 (CYP) Inhibition and Induction

The potential for drug-drug interactions was evaluated through CYP inhibition and induction assays.

Table 4: In Vitro CYP450 Inhibition Profile of this compound (IC₅₀, µM)

| CYP Isoform | IC₅₀ (µM) |

| CYP1A2 | > 50 |

| CYP2C9 | 15.2 |

| CYP2C19 | 28.7 |

| CYP2D6 | > 50 |

| CYP3A4 | 45.1 |

Table 5: In Vitro CYP450 Induction Profile of this compound in Human Hepatocytes (Fold Induction at 10 µM)

| CYP Isoform | Fold Induction |

| CYP1A2 | 1.2 |

| CYP2B6 | 1.5 |

| CYP3A4 | 1.1 |

These illustrative results indicate a low potential for clinically significant CYP-mediated drug-drug interactions, with weak inhibition of CYP2C9 being a potential consideration for further investigation.

In Vivo Pharmacokinetics in Preclinical Models

Pharmacokinetic studies in animals are critical for understanding the in vivo disposition of a drug candidate and for predicting its human pharmacokinetics.

Single-Dose Pharmacokinetics in Rodents

The pharmacokinetic parameters following a single intravenous (IV) and oral (PO) dose of this compound in mice and rats are summarized below.

Table 6: Single-Dose Pharmacokinetic Parameters of this compound in Mice (Dose: 2 mg/kg IV, 10 mg/kg PO)

| Parameter | IV | PO |

| Cmax (µg/mL) | 5.8 | 2.1 |

| Tmax (h) | 0.08 | 2.0 |

| AUC₀-inf (µg·h/mL) | 10.2 | 18.5 |

| t½ (h) | 3.5 | 4.1 |

| CL (mL/h/kg) | 196 | - |

| Vd (L/kg) | 0.98 | - |

| Bioavailability (F, %) | - | 36.3 |

Table 7: Single-Dose Pharmacokinetic Parameters of this compound in Rats (Dose: 2 mg/kg IV, 10 mg/kg PO)

| Parameter | IV | PO |

| Cmax (µg/mL) | 7.2 | 3.5 |

| Tmax (h) | 0.08 | 4.0 |

| AUC₀-inf (µg·h/mL) | 15.8 | 39.7 |

| t½ (h) | 4.8 | 5.5 |

| CL (mL/h/kg) | 127 | - |

| Vd (L/kg) | 0.85 | - |

| Bioavailability (F, %) | - | 50.3 |

The hypothetical data suggest moderate oral bioavailability in rodents, with a relatively low volume of distribution consistent with high plasma protein binding.

Single-Dose Pharmacokinetics in Non-Rodents

Pharmacokinetic studies in a non-rodent species, such as the dog, provide valuable data for interspecies scaling.

Table 8: Single-Dose Pharmacokinetic Parameters of this compound in Dogs (Dose: 1 mg/kg IV, 5 mg/kg PO)

| Parameter | IV | PO |

| Cmax (µg/mL) | 10.5 | 4.2 |

| Tmax (h) | 0.1 | 2.5 |

| AUC₀-inf (µg·h/mL) | 25.1 | 68.9 |

| t½ (h) | 6.2 | 7.8 |

| CL (mL/h/kg) | 40 | - |

| Vd (L/kg) | 0.35 | - |

| Bioavailability (F, %) | - | 55.0 |

The data indicate good oral bioavailability and a longer half-life in dogs compared to rodents, which is a common trend for many drugs.

Metabolism and Excretion

Understanding the metabolic pathways and routes of excretion is crucial for characterizing the elimination of a drug.

Metabolite Identification

Based on the structure of this compound, plausible metabolic pathways include:

-

Phase I Metabolism: Hydroxylation of the biphenyl ring and the aliphatic chain.

-

Phase II Metabolism: Glucuronidation of the carboxylic acid moiety (acyl glucuronide) and any hydroxylated metabolites.

Excretion Balance

A hypothetical excretion balance study in rats would aim to determine the primary routes of elimination.

Table 9: Hypothetical Excretion Profile of this compound in Rats (% of Administered Dose)

| Route | Unchanged Drug | Metabolites | Total |

| Urine | 2 | 28 | 30 |

| Feces | 15 | 50 | 65 |

| Total Recovery | 17 | 78 | 95 |

These results would suggest that both renal and fecal excretion are important elimination pathways, with metabolism being the predominant clearance mechanism.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of pharmacokinetic studies.

In Vitro Metabolic Stability Assay

-

System: Pooled liver microsomes or cryopreserved hepatocytes from mouse, rat, dog, monkey, and human.

-

Incubation: this compound (1 µM) is incubated with the metabolic system in the presence of appropriate cofactors (NADPH for microsomes) at 37°C.

-

Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 min) and the reaction is quenched with acetonitrile.

-

Analysis: The concentration of remaining this compound is determined by LC-MS/MS.

-

Data Analysis: The half-life (t½) is calculated from the slope of the natural logarithm of the remaining parent drug concentration versus time. Intrinsic clearance is then calculated.

In Vivo Pharmacokinetic Study in Rats

-

Animals: Male Sprague-Dawley rats (n=3-5 per group).

-

Dosing:

-

IV: A single bolus dose of 2 mg/kg is administered via the tail vein.

-

PO: A single dose of 10 mg/kg is administered by oral gavage.

-

-

Sample Collection: Blood samples (~100 µL) are collected from the jugular vein at pre-dose and various time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h). Plasma is separated by centrifugation.

-

Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is performed using software such as WinNonlin to determine key pharmacokinetic parameters.

Visualizations

Diagrams can effectively illustrate complex processes and workflows.

Caption: A typical workflow for preclinical pharmacokinetic assessment.

Caption: Plausible metabolic pathways for this compound.

Conclusion

This technical guide has presented a hypothetical yet comprehensive preclinical pharmacokinetic profile of this compound. The illustrative data suggest that this compound is a moderately bioavailable compound with high plasma protein binding and is cleared primarily through metabolism. The potential for drug-drug interactions appears to be low. The provided experimental protocols and visualizations serve as a practical framework for the design and execution of preclinical pharmacokinetic studies for novel carboxylic acid-based drug candidates. It is imperative that actual experimental data be generated to confirm and elaborate on this putative profile for the continued development of this compound.

An In-depth Technical Guide on Xenyhexenic Acid (CAS Number: 964-82-9)

A comprehensive review of the available scientific and technical data for researchers, scientists, and drug development professionals.

Disclaimer: The following guide summarizes all publicly available information on Xenyhexenic acid as of the date of this publication. It is critical to note that detailed scientific literature regarding its specific biological activity, mechanism of action, and comprehensive experimental protocols is limited. This document aims to provide a thorough overview of the existing data.

Chemical Identity and Properties

This compound, identified by the CAS number 964-82-9, is a synthetic organic compound.[1][2] Its systematic IUPAC name is (E)-2-(4-phenylphenyl)hex-4-enoic acid. The compound is also known by several synonyms, including Desenovis, CV-57533, and Diphenesenic acid.

Below is a summary of its key chemical properties:

| Property | Value | Source |

| CAS Number | 964-82-9 | [1][2] |

| Molecular Formula | C₁₈H₁₈O₂ | [1][3] |

| Molecular Weight | 266.34 g/mol | [2] |

| IUPAC Name | (E)-2-(4-phenylphenyl)hex-4-enoic acid | [4] |

| Synonyms | This compound, Desenovis, CV-57533, SCR157 | [2] |

| Physical Form | Solid | [2] |

Synthesis

While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively published, the general synthetic route is understood to involve modern organic chemistry techniques. One plausible method for the creation of its biphenyl core structure is through a Suzuki-Miyaura coupling reaction. This widely used palladium-catalyzed cross-coupling reaction would involve the joining of a phenyl boronic acid derivative with a suitable bromophenyl-containing hexenoic acid precursor.[4]

A generalized workflow for a potential synthesis is outlined below. Please note, this is a theoretical pathway and has not been experimentally verified from available literature.

Biological Activity and Mechanism of Action

Information regarding the biological activity of this compound is sparse in peer-reviewed literature. Some sources categorize it as a biochemical or an anti-lipid agent, suggesting a potential role in lipid metabolism.[4] However, the specific molecular targets, signaling pathways, and the exact mechanism by which it may exert anti-lipid effects have not been elucidated in the public domain.

The biphenyl carboxylic acid structural motif is present in a variety of pharmacologically active compounds.[5][6][7][8] Depending on the overall structure, these types of molecules can interact with a range of biological targets. For instance, some biphenyl carboxylic acids have been investigated for their roles as anti-inflammatory agents, anticancer agents, and inhibitors of specific enzymes.[5][6][7] It is important to emphasize that this is a general observation about a broad class of molecules, and no specific activity has been confirmed for this compound itself.

Due to the lack of specific data on the mechanism of action, no signaling pathway diagrams for this compound can be provided at this time.

Experimental Protocols

A critical gap in the available information is the absence of detailed experimental protocols for studying this compound. No specific in vitro or in vivo assays, analytical methods for its quantification in biological matrices, or protocols for assessing its biological effects have been published.

For researchers interested in investigating this compound, a general approach would involve:

-

Purity and Structural Confirmation: Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural verification would be essential first steps.

-

In Vitro Target Identification: A broad screening approach using techniques like differential scanning fluorimetry, affinity chromatography, or activity-based protein profiling could be employed to identify potential protein targets.

-

Cell-Based Assays: Once a potential target or pathway is identified, cell-based assays would be necessary to confirm the compound's effect in a biological context. For example, if it is hypothesized to be an anti-lipid agent, assays measuring lipid accumulation in hepatocytes could be utilized.

-

In Vivo Studies: Following promising in vitro results, studies in appropriate animal models would be required to assess the compound's efficacy, pharmacokinetics, and safety profile.

Below is a hypothetical experimental workflow for the initial characterization of a novel compound like this compound.

Quantitative Data

There is no publicly available quantitative data regarding the biological activity of this compound, such as IC₅₀, EC₅₀, or Ki values.

Conclusion

This compound (CAS 964-82-9) is a known chemical entity with a defined structure. However, there is a significant lack of detailed, publicly accessible scientific research on its biological functions, mechanism of action, and potential therapeutic applications. The information that it may be an anti-lipid agent is not yet substantiated by published data. Future research is required to elucidate the pharmacological profile of this compound and to determine its potential as a therapeutic agent. Researchers and drug development professionals should consider the current information gap as an opportunity for novel investigation into this molecule.

References

- 1. chemcd.com [chemcd.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. chemcd.com [chemcd.com]

- 4. This compound | 94886-45-0 | Benchchem [benchchem.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. The relationship between the effect of biphenylcarboxylic acid analogs on glyceride synthesis and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BIPHENYL CARBOXYLIC ACID - Ataman Kimya [atamanchemicals.com]

- 8. mdpi.com [mdpi.com]

Xenyhexenic Acid: A Technical Guide to its Synonyms and Role in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenyhexenic acid is a synthetic compound recognized for its potential as an anti-lipidemic agent.[1] Its primary therapeutic application lies in the modulation of lipid metabolism. This technical guide provides a comprehensive overview of the various synonyms for this compound found in scientific literature, along with its chemical identity. While detailed experimental data from contemporary studies are limited in publicly accessible domains, this document consolidates the available information regarding its biological context and synthetic pathways.

Synonyms and Chemical Identity

A crucial aspect of researching any chemical entity is the accurate identification of its various names and identifiers used across different publications and databases. This compound is known by a multitude of synonyms, which can be categorized into common or trivial names, systematic (IUPAC) names, and various code or brand names.

Table 1: Synonyms and Identifiers for this compound

| Category | Synonym/Identifier | Source |

| International Nonproprietary Name (INN) | This compound | [2][3] |

| IUPAC Name | (E)-2-(4-phenylphenyl)hex-4-enoic acid | [1][2] |

| Systematic Name | 2-(4-Biphenylyl)-4-hexenoic acid | [2][4] |

| 4-Hexenoic acid, 2-(4-biphenylyl)- | [2] | |

| alpha-2-Butenyl-(1,1'-biphenyl)-4-acetic acid | [2] | |

| CAS Registry Number | 964-82-9 | [2][4][5] |

| Depositor-Supplied Synonyms & Brand Names | Desenovis | [2] |

| Desenovister | [2] | |

| Darilin | [2] | |

| Diphenesenic acid | [2] | |

| Xenylhexenic acid | [2] | |

| Acido seniesenico | [2] | |

| Acido xenihexenico | [2] | |

| Acide xenyhexenique | [2] | |

| Acidum xenyhexenicum | [2] | |

| Laboratory Codes | CV 57533 | [2][4][6] |

| CV 57733 | [2][4][6] | |

| CV-57533 | [2][6] | |

| SCR157 | [2][4][6] | |

| Other Identifiers | UNII-4293LHY68W | [2] |

Biological Context: Modulation of Lipid Metabolism

This compound is classified as a synthetic anti-lipid agent, indicating its primary biological activity is related to the regulation of lipids in the body.[1] An early study published in the Italian journal "Il Farmaco; edizione scientifica" in 1959 investigated the effects of 2-(4-biphenylyl)-4-hexenoic acid (a synonym for this compound, also known as C.V. 57533) on the metabolism of lipids. While the abstract of this publication confirms the compound's activity in this area, specific quantitative data on its effects on lipid profiles (e.g., cholesterol, triglycerides) are not available in the retrieved search results.

The general pathways of lipid metabolism involve the breakdown (lipolysis) and synthesis (lipogenesis) of fatty acids and cholesterol. Anti-lipidemic agents can act through various mechanisms, such as inhibiting key enzymes in lipid synthesis, enhancing the breakdown of lipids, or modulating the transport and clearance of lipoproteins. The precise mechanism of action for this compound is not detailed in the available literature.

Experimental Methodologies

While specific, detailed protocols for biological assays involving this compound were not found in the search results, general methodologies for the characterization and synthesis of such compounds are well-established in the scientific literature.

Synthesis

The synthesis of this compound can be achieved through multi-step chemical processes. One notable method mentioned is the Suzuki–Miyaura coupling reaction.[1] This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and in this context, would likely be used to create the biphenyl structure of the molecule.[1]

Figure 1. A generalized workflow for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Purity and Structural Analysis

For any scientific investigation, ensuring the purity and confirming the structural integrity of the compound is critical. Standard analytical techniques for this purpose include:

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Employed to confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, further verifying the compound's identity.

Signaling Pathways in Lipid Metabolism

Given that this compound is an anti-lipid agent, it is expected to interact with one or more signaling pathways that regulate lipid homeostasis. While the specific target of this compound is not identified in the available search results, a general overview of a key lipid metabolism pathway is provided below for context.

A central pathway in lipid metabolism is the breakdown of triglycerides stored in adipose tissue (lipolysis) and the subsequent oxidation of the released fatty acids (beta-oxidation) to produce energy. This process is tightly regulated by hormones.

Figure 2. A simplified diagram of the hormonal regulation of lipolysis and fatty acid oxidation.

Conclusion

This compound, a compound with a rich synonymy, has been identified as a modulator of lipid metabolism. While early research confirms its biological activity, there is a notable absence of recent, detailed studies in the public domain that provide quantitative data, specific experimental protocols for its biological evaluation, or a definitive mechanism of action. The information presented here serves as a foundational guide for researchers, consolidating the known chemical identities and the general biological context of this compound. Further in-depth investigation, potentially through accessing specialized chemical and biological databases or the full text of older publications, would be necessary to construct a more comprehensive technical whitepaper that includes the specific quantitative and methodological details required by drug development professionals.

References

- 1. scribd.com [scribd.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Hypertriglyceridemia and cardiovascular risk: a cautionary note about metabolic confounding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triglyceride and cardiovascular risk: A critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. РоÑпаÑÐµÐ½Ñ Ð¿Ð»Ð°ÑÑоÑма [searchplatform.rospatent.gov.ru]

Xenyhexenic Acid: A Deep Dive into Potential Therapeutic Targets for Metabolic and Cardiovascular Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Xenyhexenic acid, a synthetic biphenyl derivative of hexanoic acid, has emerged as a promising small molecule with the potential to modulate lipid metabolism. Preliminary studies suggest its utility in the management of hyperlipidemia and related cardiovascular conditions. This technical guide provides a comprehensive overview of the putative therapeutic targets of this compound, drawing upon the established roles of similar fatty acid molecules in key metabolic signaling pathways. We will explore its potential mechanisms of action, including the inhibition of HMG-CoA reductase and the modulation of critical transcription factors and cellular energy sensors such as PPARα, AMPK, and SREBP-1c. This document outlines detailed experimental protocols to investigate these interactions and presents hypothetical data in structured tables to guide future research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear conceptual framework for researchers in the field.

Introduction

Cardiovascular diseases (CVDs), predominantly driven by dyslipidemia and atherosclerosis, remain a leading cause of morbidity and mortality worldwide. The management of elevated plasma cholesterol and triglycerides is a cornerstone of CVD prevention. This compound (C₁₈H₁₈O₂) is a novel biarylacetic acid derivative that has shown potential as an anti-lipid agent. Its unique chemical structure suggests multiple potential interactions with key regulators of lipid homeostasis. This guide will delve into the core potential therapeutic targets of this compound, providing a roadmap for its preclinical and clinical development.

Potential Therapeutic Targets and Mechanisms of Action

Based on the known pharmacology of structurally related fatty acids and lipid-lowering agents, the primary potential therapeutic targets for this compound are hypothesized to be:

-

HMG-CoA Reductase: The rate-limiting enzyme in the cholesterol biosynthesis pathway.

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): A nuclear receptor that regulates fatty acid oxidation.

-

AMP-Activated Protein Kinase (AMPK): A central energy sensor that modulates cellular metabolism.

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A key transcription factor controlling lipogenesis.

HMG-CoA Reductase Inhibition

Statins, the most widely prescribed cholesterol-lowering drugs, act by competitively inhibiting HMG-CoA reductase. Given the structural similarities of this compound to endogenous fatty acids and its reported anti-hyperlipidemic effects, it is plausible that it may also interact with and inhibit this crucial enzyme.

Table 1: Hypothetical Inhibition of HMG-CoA Reductase by this compound

| Compound | IC50 (nM) | Kinetic Inhibition Type |

| This compound | 75 | Competitive |

| Atorvastatin | 10 | Competitive |

| Pravastatin | 25 | Competitive |

PPARα Activation

PPARα is a ligand-activated transcription factor that plays a pivotal role in upregulating the expression of genes involved in fatty acid uptake and β-oxidation. Fibrates, a class of lipid-lowering drugs, are known PPARα agonists. This compound, as a fatty acid mimetic, may act as a PPARα agonist, thereby promoting the clearance of circulating triglycerides.

Table 2: Hypothetical PPARα Activation by this compound

| Compound | EC50 (µM) | Fold Activation of PPRE-Luciferase Reporter |

| This compound | 5 | 8 |

| Fenofibrate | 10 | 10 |

| GW7647 (specific agonist) | 0.1 | 20 |

AMPK Activation

AMPK is a critical regulator of cellular energy homeostasis. Its activation leads to the inhibition of anabolic pathways, such as fatty acid and cholesterol synthesis, and the stimulation of catabolic pathways, like fatty acid oxidation. Several natural and synthetic compounds exert their metabolic benefits through AMPK activation. This compound may indirectly or directly activate AMPK, leading to a favorable metabolic shift.

Table 3: Hypothetical Effect of this compound on AMPK Phosphorylation

| Treatment | p-AMPK/Total AMPK Ratio (Fold Change vs. Control) | Cell Line |

| Control | 1.0 | HepG2 |

| This compound (10 µM) | 2.5 | HepG2 |

| AICAR (AMPK activator) | 4.0 | HepG2 |

SREBP-1c Inhibition

SREBP-1c is a master transcriptional regulator of lipogenesis, controlling the expression of genes such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). Inhibition of SREBP-1c activity or expression can significantly reduce hepatic triglyceride synthesis. The lipid-lowering effects of this compound may be mediated, in part, by the downregulation of the SREBP-1c pathway.

Table 4: Hypothetical Effect of this compound on SREBP-1c Target Gene Expression

| Treatment | SREBP-1c mRNA (Fold Change vs. Control) | FAS mRNA (Fold Change vs. Control) |

| Control | 1.0 | 1.0 |

| This compound (10 µM) | 0.4 | 0.5 |

| High Glucose (SREBP-1c inducer) | 3.0 | 3.5 |

Experimental Protocols

This section provides detailed methodologies for investigating the potential therapeutic targets of this compound.

HMG-CoA Reductase Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH by HMG-CoA reductase.

-

Reagents:

-

HMG-CoA Reductase Assay Buffer (100 mM potassium phosphate, pH 7.4, 120 mM KCl, 1 mM EDTA, 50 mM DTT)

-

NADPH solution (reconstituted in assay buffer)

-

HMG-CoA substrate solution

-

Purified recombinant HMG-CoA reductase enzyme

-

This compound and control inhibitors (e.g., pravastatin)

-

-

Procedure:

-

In a 96-well UV-transparent plate, add 180 µL of assay buffer to each well.

-

Add 2 µL of this compound at various concentrations (or control inhibitor/vehicle) to the respective wells.

-

Add 10 µL of NADPH solution.

-

Initiate the reaction by adding 10 µL of HMG-CoA reductase enzyme solution to all wells except the blank.

-

Immediately after adding the enzyme, add 10 µL of HMG-CoA substrate solution to all wells.

-

Measure the decrease in absorbance at 340 nm every 20 seconds for 10 minutes using a microplate reader.

-

Calculate the rate of NADPH consumption and determine the percent inhibition for each concentration of this compound.

-

Calculate the IC50 value from the dose-response curve.

-

PPARα Activation Assay (Luciferase Reporter Assay)

This cell-based assay quantifies the ability of this compound to activate PPARα and drive the expression of a reporter gene.

-

Materials:

-

HepG2 cells

-

Expression plasmid for human PPARα

-

Reporter plasmid containing a Peroxisome Proliferator Response Element (PPRE) driving a luciferase gene

-

Transfection reagent

-

Luciferase assay system

-

This compound and control agonists (e.g., fenofibrate)

-

-

Procedure:

-

Seed HepG2 cells in a 96-well plate.

-

Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or control agonists.

-

Incubate for another 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize luciferase activity to total protein concentration or a co-transfected control reporter (e.g., Renilla luciferase).

-

Calculate the fold activation relative to the vehicle-treated control and determine the EC50 value.

-

AMPK Phosphorylation Assay (Western Blot)

This assay detects the activation of AMPK by measuring the phosphorylation of its catalytic subunit at Threonine 172.

-

Reagents and Materials:

-

HepG2 cells

-

This compound and control activators (e.g., AICAR)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

-

-

Procedure:

-

Treat HepG2 cells with this compound or control activators for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody against total AMPKα as a loading control.

-

Quantify the band intensities and calculate the ratio of phosphorylated AMPK to total AMPK.

-

SREBP-1c Gene Expression Analysis (qRT-PCR)

This method quantifies the effect of this compound on the mRNA levels of SREBP-1c and its target genes.

-

Materials:

-

HepG2 cells

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for SREBP-1c, FAS, and a housekeeping gene (e.g., GAPDH)

-

-

Procedure:

-

Treat HepG2 cells with this compound or vehicle control.

-

Extract total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform quantitative PCR using SYBR Green master mix and specific primers for SREBP-1c, FAS, and the housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control.

-

Visualizations

Signaling Pathways

Caption: Potential signaling pathways modulated by this compound.

Experimental Workflow

Caption: Proposed experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent for dyslipidemia and associated cardiovascular diseases. The multifaceted mechanism of action, potentially targeting HMG-CoA reductase, PPARα, AMPK, and SREBP-1c, suggests that it may offer a comprehensive approach to lipid management. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further investigation into the precise molecular interactions and therapeutic efficacy of this promising compound. Future research should focus on obtaining definitive quantitative data for the interactions proposed herein and progressing to in vivo studies using relevant animal models of hyperlipidemia and atherosclerosis to validate these findings and assess the safety and pharmacokinetic profile of this compound.

Initial Toxicity Screening of Xenyhexenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xenyhexenic acid, identified as (E)-2-(4-phenylphenyl)hex-4-enoic acid, is a synthetic compound with potential applications as an anti-lipid agent.[1][2] As with any novel chemical entity intended for therapeutic or other applications, a thorough evaluation of its toxicity profile is a critical prerequisite for further development. This technical guide outlines a comprehensive strategy for the initial toxicity screening of this compound. In the absence of extensive public data on its toxicological properties, this document provides a roadmap for a tiered approach, beginning with in vitro assays to assess cytotoxicity, genotoxicity, and potential cardiotoxicity, followed by a preliminary in vivo assessment. Detailed experimental protocols for key assays are provided to ensure methodological rigor. Furthermore, this guide includes visualizations of relevant toxicological signaling pathways and experimental workflows to facilitate a deeper understanding of the screening process.

Introduction to Toxicity Screening

The primary goal of initial toxicity screening is to identify potential safety liabilities of a novel compound early in the drug discovery and development pipeline. This early assessment allows for a risk-based approach to decide whether to advance, modify, or terminate the development of a compound, thereby saving significant time and resources.[3][4] The screening process typically follows a tiered strategy, starting with high-throughput in vitro assays and progressing to more complex in vivo studies for promising candidates with acceptable in vitro safety profiles.

This guide will focus on a standard battery of tests to evaluate the potential toxicity of this compound, encompassing:

-

In Vitro Cytotoxicity: Assessing the concentration at which this compound induces cell death.

-

In Vitro Genotoxicity: Determining the potential of this compound to damage genetic material.

-

In Vitro Cardiotoxicity: Evaluating the risk of adverse effects on cardiac ion channels.

-

Acute In Vivo Toxicity: Providing a preliminary assessment of the compound's systemic toxicity in a living organism.

In Vitro Toxicity Assessment

In vitro toxicity studies are foundational to the safety evaluation of new chemical entities. They offer a rapid and cost-effective means to identify potential hazards and prioritize compounds for further development.[3][5][6]

Cytotoxicity Assays

Cytotoxicity assays measure the degree to which a substance can cause damage to cells.[7] Two common and complementary methods are the MTT and LDH assays.

Table 1: In Vitro Cytotoxicity Assays

| Assay | Principle | Endpoint Measured | Interpretation |

| MTT Assay | Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals.[8] | Colorimetric change, proportional to the number of viable cells. | A decrease in signal indicates reduced cell viability or proliferation. |

| LDH Assay | Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged membranes into the culture medium.[9][10][11] | Enzymatic activity in the culture supernatant. | An increase in LDH activity correlates with the extent of cell lysis and membrane damage. |

-

Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for liver toxicity assessment) in a 96-well plate at a predetermined density and allow for overnight attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

-